3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-16-20-19-15-5-4-14(21-22(15)16)12-6-9-17-10-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNVFNKZAOFFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327683 | |
| Record name | 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894061-16-6 | |
| Record name | 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing a range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective measures for large-scale production.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hours | Sulfoxide derivative | 75–85% |
| mCPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 60–70% |
The sulfoxide/sulfone products retain the triazolo-pyridazine core but exhibit altered biological activity due to increased polarity.
Nucleophilic Substitution at Pyridinyl Positions
The pyridin-4-yl group at the 6-position participates in nucleophilic aromatic substitution (NAS) reactions. For example:
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Amination : Reaction with ammonia or primary amines in the presence of a copper catalyst yields amino-substituted derivatives.
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Alkoxylation : Treatment with alcohols and K₂CO₃ under reflux replaces the 4-pyridinyl hydrogen with alkoxy groups.
These substitutions enhance interactions with biological targets, such as kinases .
Reduction of the Triazole Ring
Thetriazolo[4,3-b]pyridazine core can undergo partial reduction using hydrogen gas and palladium catalysts, leading to ring-opening and formation of diamine intermediates. This reaction is pH-sensitive and typically conducted in ethanol at 50°C.
Cycloaddition and Heterocycle Formation
The triazole moiety participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes, forming fused polycyclic systems. For example:
| Reagent | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 12 hours | Triazolo-pyridazine fused with pyrazole |
This reactivity expands the compound’s utility in synthesizing structurally diverse libraries .
Functionalization via Thiol-Disulfide Exchange
The thioether group undergoes disulfide bond formation with mercaptans (e.g., glutathione) under oxidative conditions (e.g., I₂ or air), enabling conjugation with biomolecules .
Metal Coordination Reactions
The pyridinyl nitrogen atoms act as ligands for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic or medicinal applications. For example:
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Palladium complexes : Synthesized using PdCl₂ in acetonitrile, yielding square-planar geometries.
Key Research Findings
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Biological relevance : Derivatives generated via these reactions show enhanced inhibition of kinases (e.g., c-Met) and antiproliferative activity against cancer cell lines (IC₅₀ values: 0.15–2.85 μM) .
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Structural insights : X-ray crystallography confirms that sulfone derivatives exhibit improved binding to enzyme active sites due to stronger hydrogen bonding.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives can inhibit cell growth in lines such as SGC-7901 and A549 with IC50 values in the micromolar range, indicating moderate to potent activity comparable to established chemotherapeutic agents like CA-4 .
Antimicrobial Activity
Beyond anticancer effects, this compound may also possess antimicrobial properties . Similar pyridazine derivatives have been reported to exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory applications. Pyridazine derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Synthetic Routes
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazolopyridazine Core: Cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Functional Groups: Nucleophilic substitution reactions to attach the pyridin-2-ylmethylthio group.
Case Studies
Several case studies have documented the efficacy of triazolo-pyridazine derivatives:
- Case Study 1: A derivative demonstrated significant inhibitory effects on the proliferation of human lung cancer cells (A549), with an IC50 value indicating strong potential as an anticancer agent.
- Case Study 2: Another study reported antimicrobial activity against various bacterial strains, highlighting the compound's versatility in therapeutic applications.
Mechanism of Action
The mechanism by which 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Properties
Biological Activity
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, with CAS number 894061-16-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.4 g/mol. The structure includes a triazolo-pyridazine core that is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to our target compound have shown promising inhibitory effects against c-Met kinase, which is often overexpressed in various cancers.
-
Inhibition of c-Met Kinase :
- A study demonstrated that derivatives bearing similar structures exhibited IC50 values in the nanomolar range against c-Met kinase. For example, compound 22i showed an IC50 of 48 nM against c-Met kinase and significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- Mechanism of Action :
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using the MTT assay across several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate moderate to high cytotoxicity, suggesting that the compound could be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives. Key modifications to the core structure can enhance potency and selectivity towards specific targets like c-Met kinase.
Notable Findings:
- Substituent Effects : Variations in substituents on the pyridine rings significantly affect both the binding affinity to c-Met and overall cytotoxicity.
- Binding Interactions : Docking studies revealed that effective inhibitors bind within the ATP-binding site of c-Met, stabilizing through hydrogen bonds and hydrophobic interactions with critical residues .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Compound 12e : Exhibited significant cytotoxicity with IC50 values comparable to established drugs like Foretinib (IC50 = 0.019 μM). It also demonstrated effective inhibition against c-Met kinase (IC50 = 0.090 μM) and induced apoptosis in treated cells .
- Compound 22i : This derivative was noted for its excellent anti-tumor activity across multiple cell lines, reinforcing the potential therapeutic applications of triazolo-pyridazine compounds .
Q & A
Q. What are the optimized synthetic routes for 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Start with cyclization of pyridazine precursors. For example, use 6-chloropyridazine derivatives as intermediates, substituting with pyridin-2-ylmethylthio groups via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduce the pyridin-4-yl group at position 6 via Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Optimization :
- Solvent : Test polar aprotic solvents (DMF, DMSO) for SNAr; use toluene/ethanol mixtures for coupling reactions.
- Temperature : Reflux (80–120°C) for cyclization; room temperature for coupling to minimize side reactions.
- Catalysts : Screen Pd-based catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Characterization Workflow :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., pyridyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and intermolecular interactions .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition assays?
- Experimental Design :
- Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, CDK2) at varying concentrations (1 nM–10 µM) .
- Docking Studies : Perform molecular docking (AutoDock Vina) with kinase crystal structures (PDB: e.g., 1M17) to predict binding modes. Focus on interactions with the ATP-binding pocket and hinge region .
- Mutagenesis : Engineer kinase mutants (e.g., T315I in Abl1) to validate binding specificity via IC₅₀ shifts .
Q. What strategies are recommended for designing analogs to improve bioactivity through structure-activity relationship (SAR) studies?
- SAR Approach :
- Core Modifications : Replace pyridin-4-yl with electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking .
- Substituent Effects : Vary the pyridin-2-ylmethylthio group (e.g., 3-chlorobenzylthio) to probe steric and electronic effects on solubility and target engagement .
- Bioisosteres : Substitute the triazole ring with imidazo[1,2-a]pyridine to assess metabolic stability .
Q. How should contradictory data in antiproliferative or antimicrobial activity be resolved?
- Troubleshooting Framework :
- Purity Verification : Re-run assays with HPLC-purified batches to rule out impurities (e.g., residual DMF) as confounding factors .
- Assay Reproducibility : Validate results across multiple cell lines (e.g., MCF-7, HCT-116) or microbial strains with standardized protocols (CLSI guidelines) .
- Orthogonal Assays : Compare ATP depletion (CellTiter-Glo®) and apoptosis markers (Annexin V/PI) to confirm mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
